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N,N-dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Sorbitol dehydrogenase inhibition diabetic complications polyol pathway

N,N-Dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640957-98-6, C19H23N7, MW 349.4 g/mol) is a heterocyclic small molecule belonging to the piperazinyl-pyrimidine class of kinase inhibitors. Its architecture combines a 3-methylquinoxaline head group, a piperazine linker, and a 4-(N,N-dimethylamino)pyrimidine tail.

Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
CAS No. 2640957-98-6
Cat. No. B6475395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2640957-98-6
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=CC(=N4)N(C)C
InChIInChI=1S/C19H23N7/c1-14-18(22-16-7-5-4-6-15(16)21-14)25-10-12-26(13-11-25)19-20-9-8-17(23-19)24(2)3/h4-9H,10-13H2,1-3H3
InChIKeyPIBAQLVVBJUAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Structural Positioning and Core Identity for Targeted Procurement


N,N-Dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640957-98-6, C19H23N7, MW 349.4 g/mol) is a heterocyclic small molecule belonging to the piperazinyl-pyrimidine class of kinase inhibitors [1]. Its architecture combines a 3-methylquinoxaline head group, a piperazine linker, and a 4-(N,N-dimethylamino)pyrimidine tail. This scaffold is most extensively characterized within the Pfizer sorbitol dehydrogenase (SDH) inhibitor program, where closely related analogs bearing a 1-hydroxyethyl substituent on the pyrimidine ring achieved single-digit nanomolar IC50 values and demonstrated oral efficacy in chronically diabetic rat models [2]. The dimethylamino-bearing variant represents a structurally distinct node in the structure-activity relationship (SAR) landscape, differing from the extensively profiled lead series in its pyrimidine substitution pattern and lacking the chiral center present in clinical candidate analogs.

Why Generic Substitution of N,N-Dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine with In-Class Analogs Introduces Uncontrolled Variables for Target Profiling


Within the piperazinyl-pyrimidine class, subtle modifications to the pyrimidine substitution pattern produce profound shifts in target engagement, pharmacokinetics, and physicochemical behavior. The established SAR from the J. Med. Chem. 2002 SDH inhibitor program demonstrates that replacement of the pyrimidine 2-position 1-hydroxyethyl group with alternative substituents can reduce SDH IC50 from 8 nM to >1,000 nM or alter selectivity profiles entirely [1]. Our target compound differs from the 8 nM SDH inhibitor CHEMBL151486 by bearing an N,N-dimethylamino group at the pyrimidine 4-position rather than a 1-hydroxyethyl at the 2-position—a change that eliminates a chiral center, removes a hydrogen-bond donor, and redistributes electron density across the pyrimidine ring [2]. Additionally, switching between regioisomers (2-aryl vs. 4-aryl pyrimidine connectivity) or N-alkyl substituents (dimethyl vs. ethyl vs. monomethyl) alters lipophilicity (clogP, TPSA) and target-binding geometry in ways that are not predictable without empirical data [3]. Generic substitution within this class therefore carries a high risk of unknowingly altering the compound's pharmacological fingerprint, making this specific dimethylamino-pyrimidine analog irreplaceable for SAR exploration at this precise structural node.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine Versus Closest Structural Analogs


Pyrimidine Substitution Positional Isomerism: 4-(N,N-Dimethylamino) Versus 1-Hydroxyethyl at SDH

The target compound replaces the 1-hydroxyethyl group at the pyrimidine 2-position (present in the reference SDH inhibitor CHEMBL151486) with an N,N-dimethylamino group at the pyrimidine 4-position. The reference compound CHEMBL151486 (1-{4-[4-(3-Methyl-quinoxalin-2-yl)-piperazin-1-yl]-pyrimidin-2-yl}-ethanol) achieves an IC50 of 8 nM against recombinant human sorbitol dehydrogenase in a competitive binding assay [1]. A closely related des-methyl quinoxaline analog (CHEMBL359168) with 1-hydroxyethyl at the pyrimidine 2-position shows an IC50 of 36 nM against the same target [2]. No published SDH IC50 data exist for the N,N-dimethylamino-4-pyrimidine variant; however, the SAR from the J. Med. Chem. 2002 paper indicates that pyrimidine 2- versus 4-substitution profoundly alters potency, with certain 4-substituted analogs demonstrating >100-fold differences in IC50 relative to their 2-substituted counterparts [3]. This compound therefore enables direct interrogation of the pyrimidine 4-position SAR space that is underexplored in the published SDH inhibitor series.

Sorbitol dehydrogenase inhibition diabetic complications polyol pathway

N-Alkyl Substitution Size Discrimination: N,N-Dimethyl Versus N-Ethyl at the Pyrimidine 4-Amine

The target compound bears an N,N-dimethylamino substituent at the pyrimidine 4-position, whereas the closest commercially available analog N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640962-02-1) bears an N-ethyl group [1]. Both compounds share identical molecular formula (C19H23N7) and molecular weight (349.4 g/mol), but differ in the steric footprint and conformational flexibility of the amine substituent. The N,N-dimethyl group presents two methyl groups that can adopt distinct orientations relative to the pyrimidine plane, whereas the N-ethyl group introduces a single, larger alkyl chain with greater rotational freedom. In the context of kinase inhibitor design, N-alkyl size at the pyrimidine 4-position directly influences the compound's ability to access the solvent-exposed region of the ATP-binding pocket while maintaining critical hinge-region contacts [2]. Additionally, N-demethylation is a well-characterized metabolic pathway for N,N-dimethylaniline-type amines, whereas N-deethylation follows different cytochrome P450 kinetics, meaning the two compounds can be used as paired probes for metabolic stability studies without altering the core scaffold [3].

Kinase inhibitor SAR N-alkyl substitution physicochemical optimization

Quinoxaline 3-Methyl Substituent Effect: Target Compound Versus Des-Methyl Analog

The target compound incorporates a 3-methyl group on the quinoxaline ring, distinguishing it from N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549039-44-1, MW 335.4 g/mol), which lacks this methyl substituent . Comparative data from the SDH inhibitor program demonstrate that the 3-methyl group on quinoxaline is a significant potency determinant: the 3-methylquinoxaline analog CHEMBL151486 achieves SDH IC50 = 8 nM, whereas the corresponding des-methyl quinoxaline analog CHEMBL359168 shows a 4.5-fold reduction to IC50 = 36 nM [1]. This 4.5-fold potency difference is attributed to the 3-methyl group filling a lipophilic pocket within the SDH active site, as evidenced by the co-crystal structure of related quinoxaline-piperazine-pyrimidine ligands bound to human SDH (PDB entries 1PL6, 1PL7, 1PL8, 3QE3) [2]. The target compound retains this critical 3-methyl substituent while varying the pyrimidine amine, making it valuable for assessing whether the 3-methyl-driven potency enhancement is maintained across different pyrimidine substitution patterns.

Quinoxaline SAR sorbitol dehydrogenase kinase selectivity

Molecular Property Orthogonality: clogP and TPSA Positioning Within Drug-Like Chemical Space

The target compound occupies a defined region of oral drug-like chemical space characterized by clogP = 2.69, topological polar surface area (TPSA) = 64.66 Ų, molecular weight = 349.4 g/mol, hydrogen bond acceptors = 7, hydrogen bond donors = 0, and rotatable bonds = 3 [1]. These parameters satisfy all four Lipinski Rule of Five criteria, and the zero H-bond donor count is particularly noteworthy as it distinguishes this compound from the 1-hydroxyethyl SDH inhibitor series (1 HBD) and may confer improved passive membrane permeability or blood-brain barrier penetration potential [2]. Compared to the regioisomer N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640835-51-2), which is expected to exhibit different dipole moment and potentially different TPSA due to altered nitrogen positioning, the target compound's 4-amino arrangement places the dimethylamino group at the pyrimidine position most distal from the piperazine linker, maximizing the opportunity for solvent-exposed interactions . The combination of moderate lipophilicity, low TPSA, and zero HBD makes this compound a useful scaffold for CNS-targeted kinase inhibitor programs.

Drug-likeness physicochemical profiling lead optimization

Evidence-Backed Application Scenarios for N,N-Dimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine in Drug Discovery and Chemical Biology


Sorbitol Dehydrogenase (SDH) Inhibitor SAR Expansion: Probing Pyrimidine 4-Amine Substitution

This compound is ideally suited for medicinal chemistry teams seeking to extend the SAR of the Pfizer SDH inhibitor series beyond the extensively characterized pyrimidine 2-(1-hydroxyethyl) motif. The established SDH pharmacophore requires a 3-methylquinoxaline head group and a piperazine linker (supported by 8 nM IC50 for CHEMBL151486 and co-crystal structures PDB 1PL6–3QE3), but the pyrimidine tail region remains incompletely explored [1]. Procuring this specific dimethylamino-4-pyrimidine analog enables direct measurement of SDH IC50 and comparison against the 8 nM benchmark to determine whether an achiral, zero-HBD pyrimidine substituent can maintain single-digit nanomolar potency. Positive results would open a new sub-series of synthetically simpler, potentially CNS-penetrant SDH inhibitors for diabetic neuropathy programs [2].

Paired Metabolic Stability Comparison: N,N-Dimethyl Versus N-Ethyl Pyrimidine-4-Amine Analogs

The target compound (N,N-dimethyl) and its closest commercial analog (N-ethyl, CAS 2640962-02-1) form a matched molecular pair differing only in N-alkyl size [1]. Researchers can use these two compounds in parallel human liver microsome (HLM) or hepatocyte stability assays to quantify the differential effect of N-demethylation versus N-deethylation metabolic clearance on the quinoxaline-piperazine-pyrimidine scaffold. Since both compounds share identical MW (349.4), clogP, and TPSA, any observed difference in intrinsic clearance (CLint) can be directly attributed to the N-alkyl substitution pattern, providing clean data for P450 isoform phenotyping and structure-metabolism relationship modeling without confounding physicochemical variables [2].

Kinase Selectivity Profiling Across the GRK and PI3K Families

Compounds within the quinoxaline-piperazine-pyrimidine class have demonstrated activity across multiple kinase families. Piperazinylquinoxaline derivatives have been identified as potent PI3Kα inhibitors with IC50 values as low as 24–40 nM, while pyrimidine derivatives bearing a quinoxaline-piperazine motif have been annotated as G protein-coupled receptor kinase (GRK) ligands in vendor databases [1]. The target compound, with its unique N,N-dimethylamino-4-pyrimidine substitution, can be screened against a broad kinase panel (PI3Kα/β/δ/γ, GRK2/5, c-Met, VEGFR-2) to establish its selectivity fingerprint relative to the published PI3K inhibitors and SDH inhibitors. This profiling is essential for chemical biology groups seeking selective chemical probes, as even minor structural modifications within this scaffold have been shown to redirect kinase selectivity from SDH (8 nM) to PI3Kα (24 nM) [2].

CNS-Penetrant Kinase Inhibitor Lead Generation Leveraging Zero HBD Profile

The calculated zero hydrogen bond donor count combined with moderate lipophilicity (clogP = 2.69) and low TPSA (64.66 Ų) positions this compound favorably within Central Nervous System Multiparameter Optimization (CNS MPO) space, with an estimated MPO score ≥5.0 [1]. For neuroscience drug discovery programs targeting kinases implicated in neurodegenerative or neuroinflammatory diseases (e.g., LRRK2, c-Abl, PI3Kδ), this compound provides a brain-penetrant starting scaffold that avoids the P-glycoprotein efflux susceptibility commonly associated with HBD-containing analogs [2]. Its procurement enables parallel assessment of in vitro permeability (Caco-2 or MDCK-MDR1 assay), brain tissue binding, and target engagement in neuronal cell models, establishing whether the quinoxaline-piperazine-pyrimidine core is a viable CNS kinase inhibitor template .

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